molecular formula C15H32N2O B029105 N-Nitroso-N-methyl-n-tetradecylamine CAS No. 75881-20-8

N-Nitroso-N-methyl-n-tetradecylamine

Cat. No. B029105
CAS RN: 75881-20-8
M. Wt: 256.43 g/mol
InChI Key: CCTMZRHJDTTZRF-UHFFFAOYSA-N
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Description

N-Nitroso-N-methyl-n-tetradecylamine is part of the N-nitroso compounds, which are of significant interest due to their implications in environmental and health-related studies. These compounds, including N-nitroso-N-methylalkylamines, have been investigated for their presence in consumer products and their potential reactions and properties.

Synthesis Analysis

The synthesis of N-nitroso-N-methylalkylamines, including compounds structurally related to N-Nitroso-N-methyl-n-tetradecylamine, often involves reactions of secondary amines with nitrosating agents. Techniques for the detection and analysis of these compounds have been developed, as seen in the determination of long-chain N-nitroso-N-methylalkylamines in commercial cosmetics and cleaning products (Kamp & Eisenbrand, 1991).

Molecular Structure Analysis

While specific molecular structure analysis of N-Nitroso-N-methyl-n-tetradecylamine is not detailed in the provided papers, the general approach to understanding the structure of N-nitroso compounds involves X-ray crystallography and molecular docking studies, which help elucidate their geometry and potential interactions with biological molecules.

Chemical Reactions and Properties

N-nitroso compounds undergo various chemical reactions, including transformations influenced by environmental conditions such as pH and the presence of other chemical species. For example, the formation of N-nitrosodimethylamine from tetracycline antibiotics during water disinfection highlights the reactivity of nitrosamine compounds under specific conditions (Liu et al., 2021).

Scientific Research Applications

  • Health Impacts : N-Nitroso-N-methyl-n-tetradecylamine has been identified in hair-care products and linked to the induction of urinary bladder tumors in experimental animals (Hecht, Morrison, & Wenninger, 1982). Furthermore, it induces carcinogenesis in rats, showing a high incidence of transitional cell carcinoma of the bladder and other organs (Lijinsky, Saavedra, & Reuber, 1981).

  • Chemical Production : N-Methyl- and N-alkylamines, a category that includes N-Nitroso-N-methyl-n-tetradecylamine, are important in the production of life-science molecules, being used both in academic research and industrial manufacturing (Senthamarai et al., 2018).

  • Detection in Products : Methods have been developed to detect long-chain N-nitroso-N-methylalkylamines, including N-Nitroso-N-methyl-n-tetradecylamine, in commercial cosmetics, dishwashing liquids, and household cleaning preparations (Kamp & Eisenbrand, 1991).

  • Carcinogenic Properties : Nitrosamine exposure, such as that from N-Nitroso-N-methyl-n-tetradecylamine, may increase oxidative stress and proinflammatory immune response, potentially influencing the development of colon cancer (Hebels et al., 2009).

  • Implications in Drug Contamination : Nitrosamines, including N-Nitroso-N-methyl-n-tetradecylamine, are identified as "mutagenic carcinogens" and have raised concerns about cancer risks associated with long-term drug use due to their presence as impurities in pharmaceutical products (Prculovska et al., 2022).

Safety And Hazards

N-Nitroso-N-methyl-n-tetradecylamine is a carcinogenic compound . It is listed as causing cancer . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .

Future Directions

The Carcinogenic Potency Database (CPDB) is a unique and widely used international resource of the results of chronic, long-term animal cancer tests on chemicals, including N-Nitroso-N-methyl-n-tetradecylamine . The CPDB provides easy access to the bioassay literature, with qualitative and quantitative analyses of both positive and negative experiments . This could be a valuable resource for future research and understanding of N-Nitroso-N-methyl-n-tetradecylamine.

properties

IUPAC Name

N-methyl-N-tetradecylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTMZRHJDTTZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021004
Record name N-Nitroso-N-methyl-N-tetradecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitroso-N-methyl-n-tetradecylamine

CAS RN

75881-20-8
Record name N-Methyl-N-nitroso-1-tetradecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75881-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosomethyltetradecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075881208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroso-N-methyl-N-tetradecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N-nitroso-1-tetradecanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD23CT2WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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